5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide
Description
5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide (molecular formula: C₇H₇Br₂N, CAS: 718608-10-7) is a brominated pyridine derivative with a hydrobromide salt formation. Its structure features a pyridine ring substituted with a methyl group at position 2, a bromomethyl group at position 4, and a bromine atom at position 5 (SMILES: CC1=CC(=C(C=N1)Br)CBr) . The compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing more complex molecules. Its bromine substituents enhance electrophilic reactivity, making it valuable for cross-coupling reactions .
Properties
Molecular Formula |
C7H8Br3N |
|---|---|
Molecular Weight |
345.86 g/mol |
IUPAC Name |
5-bromo-4-(bromomethyl)-2-methylpyridine;hydrobromide |
InChI |
InChI=1S/C7H7Br2N.BrH/c1-5-2-6(3-8)7(9)4-10-5;/h2,4H,3H2,1H3;1H |
InChI Key |
JRKIGVCWTYWCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)CBr.Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Bromo-4-(bromomethyl)-2-methylpyridine Hydrobromide
General Synthetic Strategy
The synthesis generally involves:
- Starting from 5-methylpyridine derivatives
- Selective bromination at the 5-position of the pyridine ring
- Introduction of the bromomethyl group at the 4-position via bromination of a methyl substituent or related functional group
- Formation of the hydrobromide salt for purification and stabilization
Detailed Synthetic Routes
Bromination of 5-Methylpyridine Derivatives
A key intermediate, 5-methyl-3-(bromomethyl)pyridine hydrobromide , is typically prepared first, as the bromomethyl group is introduced at the 3-position in related compounds and can be adapted for the 4-position in this compound.
- Starting Material: 5-methylnicotinic acid or 5-methylpyridine derivatives
- Initial Step: Esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride to form methyl 5-methylnicotinate with a high yield (~95.5%).
- Reduction: Sodium borohydride reduction of the ester to (5-methylpyridin-3-yl)methanol, avoiding hazardous lithium aluminum hydride, suitable for large-scale production.
- Bromination: Treatment of the alcohol intermediate with hydrobromic acid in xylene to yield the bromomethyl hydrobromide salt with ~79.5% yield.
This approach is environmentally friendly, scalable, and avoids difficult purification steps associated with direct bromination of 3,5-dimethylpyridine, which often produces dibromo-substituted byproducts.
Selective Bromination at the 5-Position
Selective bromination of the aromatic ring at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled conditions, often facilitated by the presence of directing groups such as phenols or pyridine nitrogen, which guide regioselectivity.
- NBS bromination is typically conducted in solvents like carbon tetrachloride or dimethylformamide (DMF) at room temperature or under mild heating.
- The regioselectivity is attributed to the formation of cyclohexadienone intermediates or electronic effects from substituents on the pyridine ring.
Introduction of the Bromomethyl Group at the 4-Position
The bromomethyl group at the 4-position can be introduced by:
- Bromination of a methyl substituent using NBS or hydrobromic acid under radical or electrophilic conditions.
- Alternatively, via substitution reactions involving benzyl bromide derivatives or related intermediates, as demonstrated in cross-coupling or nucleophilic substitution chemistry.
Hydrobromide Salt Formation
The final compound is isolated as the hydrobromide salt by treatment with hydrobromic acid, which enhances crystallinity and facilitates purification by crystallization from solvents such as tetrahydrofuran and ethanol.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification of 5-methylnicotinic acid | Methanol, thionyl chloride, reflux | Methyl 5-methylnicotinate | 95.5 | High yield; water scavenging by SOCl2 |
| Reduction of ester | Sodium borohydride, methanol, rt | (5-Methylpyridin-3-yl)methanol | 85 (overall) | Mild, safe alternative to LiAlH4 |
| Bromination of alcohol | Hydrobromic acid in xylene, reflux | 5-Methyl-3-(bromomethyl)pyridine hydrobromide | 79.5 | Azeotropic removal of water improves yield |
| Aromatic bromination | N-Bromosuccinimide (NBS), DMF or CCl4, rt | 5-Bromo derivative | Variable | Regioselective bromination at 5-position |
| Final hydrobromide salt formation | Hydrobromic acid, crystallization solvents | 5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide | Isolated as white solid | Purification by crystallization |
Mechanistic Insights and Reaction Control
- Regioselectivity: The bromination steps exploit electronic and steric effects from substituents on the pyridine ring to achieve selective substitution.
- Avoidance of Overbromination: Controlled addition of brominating agents and reaction monitoring prevents formation of dibromo or polybromo byproducts.
- Salt Formation: Hydrobromide formation stabilizes the compound, facilitates handling, and improves purity through crystallization.
Summary of Advantages of the Current Preparation Methods
- Environmentally friendly and scalable, avoiding hazardous reagents like lithium aluminum hydride.
- High overall yields (~65-85%) with straightforward purification steps.
- Regioselective bromination achieved using NBS under mild conditions.
- Formation of stable hydrobromide salt enhances product handling and storage.
The preparation of 5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide involves a multi-step synthesis starting from 5-methylnicotinic acid or related derivatives. Key steps include esterification, reduction, selective aromatic bromination, bromomethyl group introduction, and hydrobromide salt formation. The methods reported are efficient, environmentally benign, and suitable for large-scale industrial production, supported by detailed experimental data and mechanistic understanding.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts in the presence of arylboronic acids and bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids.
Coupling: Formation of biaryl pyridine derivatives.
Scientific Research Applications
5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide involves its ability to act as an electrophile in various chemical reactions. The bromine atoms provide sites for nucleophilic attack, facilitating substitution reactions. Additionally, the compound can undergo oxidative transformations, leading to the formation of reactive intermediates that can further participate in subsequent reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine Derivatives
2-(Bromomethyl)-4-methylpyridine Hydrobromide
- Molecular Formula : C₇H₉Br₂N
- Key Differences : The bromomethyl group is at position 2 instead of 4, and the methyl group is at position 4 instead of 2.
- Properties : Exhibits similar reactivity due to bromine substituents but differs in regioselectivity during substitution reactions. Used in Suzuki-Miyaura couplings .
5-Bromo-2-methylpyridine
Brominated Pyrimidine Derivatives
5-Bromo-2-chloropyrimidin-4-amine
- Molecular Formula : C₄H₃BrClN₃
- Key Differences : Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen). Bromine at position 5 and chlorine at position 2.
- Properties: The amino group at position 4 enhances hydrogen-bonding interactions, influencing crystal packing (e.g., N–H···N networks) .
5-Bromo-2,4-dimethoxypyrimidine
Comparative Data Table
Reactivity and Stability
- Electrophilic Substitution : The target compound’s bromine atoms at positions 4 and 5 activate the pyridine ring for electrophilic attacks, whereas methoxy groups in pyrimidines (e.g., 5-Bromo-2,4-dimethoxypyrimidine) deactivate the ring .
- Hydrogen Bonding : Pyrimidines like 5-Bromo-2-chloropyrimidin-4-amine form hydrogen-bonded networks (N–H···N), enhancing crystalline stability. In contrast, the target compound’s hydrobromide salt increases solubility in polar solvents .
Biological Activity
5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis methods, and case studies demonstrating its applications.
Chemical Structure
The compound 5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide consists of a pyridine ring substituted with bromomethyl and methyl groups. Its molecular formula is with a hydrobromide salt form that enhances its solubility.
Synthesis Methods
Various synthetic strategies have been reported for producing this compound. A notable method involves the bromination of 2-methylpyridine derivatives, which can yield high purity and efficiency. The overall yield of such reactions can vary based on the conditions employed, typically achieving yields between 50-70% under optimized conditions .
5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide exhibits several biological activities primarily through its interaction with various enzymes and receptors:
- Histone Deacetylase (HDAC) Inhibition : Compounds similar to this pyridine derivative have shown potential as HDAC inhibitors, which are critical in cancer therapy due to their role in regulating gene expression .
- Anticancer Activity : Analogues of this compound have been explored for their efficacy against various cancer cell lines by modulating pathways related to cell proliferation and apoptosis .
Case Studies
- HDAC Inhibition : In vitro studies have demonstrated that related compounds exhibit IC50 values in the nanomolar range against HDACs, suggesting a strong potential for therapeutic applications in oncology .
- Antitumor Activity : A study investigating the effects of bromomethyl-pyridine derivatives on non-small cell lung carcinoma showed significant cytotoxic effects, indicating that modifications on the pyridine ring can enhance biological activity .
Comparative Biological Activity
The following table summarizes the biological activities and IC50 values of various compounds related to 5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide:
| Compound Name | Activity Type | IC50 (nM) |
|---|---|---|
| SAHA (Suberoylanilide hydroxamic acid) | HDAC Inhibition | 90 |
| MS-275 | HDAC Inhibition | 3200 |
| 5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide | Antitumor Activity | TBD* |
*TBD = To Be Determined; further studies are ongoing to establish precise values.
Q & A
Q. Basic
- 1H/13C NMR : Identifies substitution patterns (e.g., bromomethyl resonance at δ 4.2–4.5 ppm) and confirms regiochemistry.
- IR Spectroscopy : Detects C-Br stretches (500–600 cm⁻¹) and hydrogen bonding involving the hydrobromide moiety.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 323.87 for C7H8Br3N).
- X-ray Crystallography : Resolves steric effects of the bromomethyl group (see analogous structures in ) .
How does the bromomethyl group influence regioselectivity in nucleophilic substitution reactions?
Advanced
The bromomethyl group serves as a reactive electrophilic site but is sterically hindered by the adjacent methyl and bromo substituents. Computational studies (e.g., DFT) on analogous compounds show reduced electron density at the bromomethyl carbon, favoring SN2 mechanisms. Competing elimination pathways (E2) are minimized using bulky bases (e.g., DBU) and aprotic solvents .
Q. Example :
- Reaction with Piperidine : Yields 4-(piperidinylmethyl)-5-bromo-2-methylpyridine hydrobromide at 65% efficiency in DMF at 80°C.
What strategies resolve contradictions in catalytic cross-coupling outcomes (e.g., Suzuki vs. Stille reactions)?
Advanced
Discrepancies arise from differing palladium catalyst coordination. For Suzuki coupling:
- Pd(PPh3)4 preferentially activates the C-Br bond at the 5-position due to lower steric hindrance.
- Stille Conditions (e.g., Pd2(dba)3/AsPh3) favor coupling at the bromomethyl site.
Validate regioselectivity via LC-MS and control experiments with deuterated analogs .
How do solvent effects and counterion interactions impact crystallization efficiency?
Advanced
The hydrobromide counterion enhances solubility in polar solvents (e.g., water/ethanol mixtures) but complicates crystallization. Slow evaporation in acetone/water (7:3 v/v) yields monoclinic crystals. Counterion exchange (e.g., replacing Br⁻ with PF6⁻) improves lattice stability, as observed in similar pyridinium salts () .
What computational methods predict the compound’s behavior in photoinduced radical reactions?
Advanced
Time-dependent DFT (TD-DFT) simulations using Gaussian 16 reveal a low-energy LUMO (≈-1.8 eV) localized on the bromomethyl group, enabling homolytic C-Br bond cleavage under UV light (λ = 254 nm). Experimental validation via ESR spectroscopy detects bromine-centered radicals .
How to mitigate hydrolysis of the bromomethyl group during prolonged storage?
Q. Basic
- Storage Conditions : Anhydrous environments (e.g., desiccated at -20°C) reduce hydrolysis.
- Stabilizers : Add 1% w/w molecular sieves (3Å) to absorb residual moisture ().
What analytical challenges arise in distinguishing diastereomers during asymmetric synthesis?
Advanced
Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (85:15) resolves enantiomers of derivatives. Circular dichroism (CD) confirms absolute configuration, while NOESY NMR identifies steric interactions between the methyl and bromomethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
